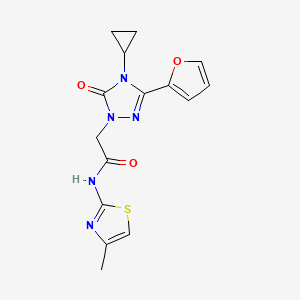![molecular formula C17H17N9 B2506554 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2320669-47-2](/img/structure/B2506554.png)
4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C17H17N9 and its molecular weight is 347.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique de « 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine » :
Traitement du cancer
Ce composé s’est avéré prometteur comme traitement potentiel du cancer en raison de sa capacité à inhiber la kinase dépendante des cyclines 2 (CDK2). La CDK2 est cruciale pour la régulation du cycle cellulaire et son inhibition peut conduire à la suppression de la prolifération des cellules tumorales. Des études ont démontré que les dérivés de ce composé présentent des activités cytotoxiques significatives contre diverses lignées cellulaires cancéreuses, notamment MCF-7 (cancer du sein), HCT-116 (cancer du côlon) et HepG-2 (cancer du foie) .
Activité antimicrobienne
Le composé a été étudié pour ses propriétés antimicrobiennes. Il a fait preuve d’efficacité contre un éventail de pathogènes bactériens et fongiques. Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens, en particulier face à la résistance croissante aux antibiotiques .
Applications antivirales
Des recherches ont indiqué que ce composé pourrait être efficace contre certaines infections virales. Sa capacité à interférer avec les processus de réplication virale en fait un candidat prometteur pour le développement de médicaments antiviraux. Cela est particulièrement pertinent pour les virus qui ont des options de traitement limitées .
Effets neuroprotecteurs
L’intérêt pour les effets neuroprotecteurs de ce composé est croissant. Il a été étudié pour son potentiel à protéger les neurones des dommages, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson. La capacité du composé à moduler diverses voies de signalisation impliquées dans la survie neuronale et l’apoptose est un domaine de recherche clé .
Propriétés anti-inflammatoires
Le composé a démontré des propriétés anti-inflammatoires dans diverses études. Il peut inhiber la production de cytokines pro-inflammatoires et réduire l’inflammation dans différents modèles. Cela en fait un agent thérapeutique potentiel pour les maladies inflammatoires telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l’intestin .
Systèmes de libération de médicaments
Enfin, le composé a été étudié pour son rôle dans les systèmes de libération de médicaments. Sa structure chimique unique lui permet d’être utilisé comme transporteur pour d’autres agents thérapeutiques, améliorant ainsi leur libération et leur efficacité. Cette application est particulièrement importante dans le développement de thérapies ciblées, où la libération précise des médicaments vers des tissus ou des cellules spécifiques est cruciale.
RSC Advances Nature MDPI RSC Advances Nature : MDPI : RSC Advances : Nature
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell growth arrest at the G0-G1 stage , thereby inhibiting cell proliferation.
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Orientations Futures
The development of BRD4 inhibitors, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, is an active area of research . These compounds offer promising starting molecules for designing potent BRD4 inhibitors . Future research will likely focus on optimizing these compounds for increased potency and improved physical properties .
Analyse Biochimique
Biochemical Properties
4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine: plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2) and cyclin A2 . These interactions are primarily inhibitory, leading to the suppression of CDK2 activity, which is essential for cell cycle regulation. The compound’s ability to inhibit CDK2 makes it a promising candidate for cancer treatment, as it can selectively target tumor cells .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been observed to induce apoptosis in cancer cell lines such as MCF-7, HCT-116, and HepG-2 . This apoptotic effect is mediated through the disruption of cell cycle progression and the activation of pro-apoptotic pathways.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation. Additionally, the compound can modulate gene expression by affecting transcription factors and signaling molecules involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over various time points. The compound demonstrates stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of This compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s pharmacokinetics and overall therapeutic potential.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of This compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDK2 and other molecular targets . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy.
Propriétés
IUPAC Name |
4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-6-24(16-3-2-15-22-21-12-26(15)23-16)8-9-25(7-1)17-13-4-5-18-10-14(13)19-11-20-17/h2-5,10-12H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGPTONSMSXYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=NC3=C2C=CN=C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
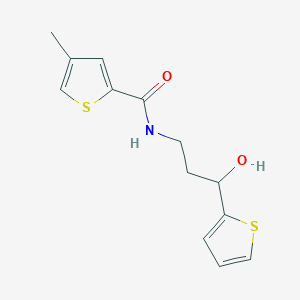
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)
![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)
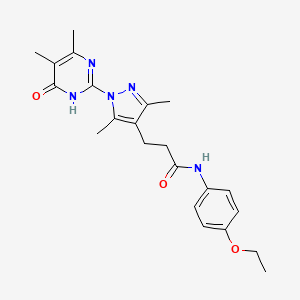
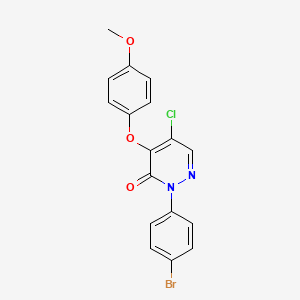

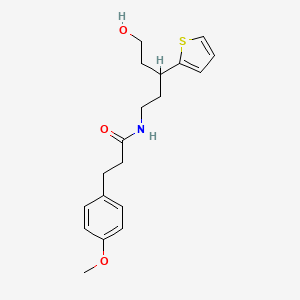
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)



